REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]([O:7][CH3:8])[O:5][CH3:6])=[O:3].[H-].[Na+].[C:11]([OH:23])(=[O:22])CC(CC(O)=O)(C(O)=O)O.[C:24]1(C)C=CC=C[CH:25]=1>>[CH3:6][O:5][CH:4]([O:7][CH3:8])[C:2](=[O:3])[CH2:1][C:11]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2|
|
Name
|
residue
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(OC)OC
|
Name
|
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
610 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heating over 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1))
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)OCC)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |